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Compound of Interest

Compound Name: (+)-Diasyringaresinol

Cat. No.: B12376391

An In-depth Technical Guide to the Spectroscopic Data of (+)-Diasyringaresinol

This guide provides a comprehensive overview of the spectroscopic data for (+)-
diasyringaresinol, a lignan found in various plant species.[1][2] The information is tailored for
researchers, scientists, and professionals in drug development, presenting key data in a
structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (+)-diasyringaresinol.

Table 1: *"H NMR Spectroscopic Data

The *H NMR spectrum of (+)-diasyringaresinol exhibits symmetry, simplifying the signal
assignments.
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Chemical Lo Coupling .
. Multiplicit No. of Assignm Referenc
Shift (3) Constant Solvent
Protons ent e

ppm (9) Hz

H-2', H-6',
6.69 brs - 4H CDClIs [3]

H-2", H-6"
4.76 d 4.0 2H H-2, H-6 CDCls [4]
4.30 dd 6.6, 9.0 2H H-4a, H-8a  CDCls [3]14]
3.91 dd 3.1,9.0 2H H-4b, H-8b  CDCIs [3]
3.89 S - 12H 4 x -OCHs CDCIs
3.12 m - 2H H-1, H-5 CDCls [4]

Table 2: *C NMR Spectroscopic Data

The 3C NMR spectrum shows 11 distinct signals, consistent with the molecule's symmetrical

structure.
Chemical Shift Carbon Type .
Assignment Solvent Reference
(3) ppm (DEPT)
C-3, C-5, C-3",
147.20 C CDCls [4]
C_5II
134.70 C C-4', C-4" CDClIs [4]
132.30 C c-1, c-1" CDCls [4]
Cc-2', C-6', C-2",
102.70 CH CDCls [4]
C_6II
86.01 CH C-2,C-6 CDCls [4]
71.91 CH:2 C-4,C-8 CDCls [4]
56.70 CHs 4 x -OCHs CDCls [3]
54.29 CH C-1,C-5 CDCls [4]
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Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum displays characteristic absorption bands for hydroxyl, aromatic, and ether
functional groups.

Wavenumber . .

Intensity Assignment Reference
(cm™)
3340 Strong, Broad O-H stretch (hydroxyl)  [4]
1610, 1521, 1456, _ C=C stretch

Medium-Strong ] [4]
1425 (aromatic)

) C-O-C stretch (ether

1377, 1319 Medium-Strong [4]

linkage)

Table 4: Mass Spectrometry (MS) Data

The mass spectrum confirms the molecular weight and provides insights into the fragmentation
pattern. The molecular formula is C22H260s.[2][4]

Technique m/z Interpretation Reference
EIMS 418 [M]* (Molecular lon) [4]
Allylic carbocation
EIMS 193 [4]
fragment

Acylium carbocation
EIMS 181 [4]
fragment

Benzylic carbocation
EIMS 167 [4]
fragment

[M+H]* (Precursor

LC-MS 418.942 on) [5]
LC-MS 401.287 Fragment lon [5]
LC-MS 388.241 Fragment lon [5]
LC-MS 369.378 Fragment lon [5]
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Experimental Protocols

The data presented were obtained through standardized analytical procedures for natural

products.

Isolation and Purification

(+)-Diasyringaresinol can be isolated from various plant sources. A typical protocol involves

the following steps:

Extraction: Dried and milled plant material (e.g., twigs of M. thailandica) is first defatted with
a nonpolar solvent like hexane.[4] The defatted material is then extracted with a solvent
mixture, such as dichloromethane:methanol (2:1), to isolate lignans and other compounds.[4]

Chromatography: The crude extract is subjected to silica gel column chromatography.[4] A
gradient elution system, starting with nonpolar solvents (e.g., ethyl acetate:hexane) and
gradually increasing polarity, is used to separate the fractions.[4]

Crystallization: Fractions containing the target compound are combined and further purified.
(+)-Diasyringaresinol can be obtained as colorless rhombic crystals through crystallization
from a solvent like ethanol.[4]

NMR Spectroscopy

NMR spectroscopy is essential for the structural elucidation of lignans.[6][7]

Sample Preparation: Approximately 30 mg of the purified compound is accurately weighed
and dissolved in about 0.5 mL of a suitable deuterated solvent (e.g., CDClz or DMSO-ds) in
an NMR tube.[8][9] Tetramethylsilane (TMS) is often used as an internal standard for
chemical shift referencing.[4]

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker
AV 500 (500 MHz for 1H).[4]

13C NMR Acquisition: For quantitative 3C NMR, an inverse-gated decoupling sequence is
typically used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal
integration.[9] A sufficient number of scans (e.g., 20,000-30,000) are collected to achieve a
good signal-to-noise ratio.[9]
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e 2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and
proton-carbon correlations, which are crucial for unambiguous signal assignment.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

o Sample Preparation: For solid samples, the KBr disk method is common.[4] A small amount
of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a tiny
amount of the solid is pressed against a crystal (e.g., ZnSe).[11][12]

e Instrumentation: The spectrum is recorded using an FTIR (Fourier Transform Infrared)
spectrophotometer, such as a Shimadzu 8900.[4] The data is typically collected over the
range of 4000-400 cm~1.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound and its fragments.

o Sample Preparation: For techniques like LC-MS/MS, a standardized protocol involves
alkaline methanolic extraction followed by enzymatic hydrolysis.[13] The sample is then
introduced into the mass spectrometer.

 Instrumentation: Various MS techniques can be used. Electron lonization (El) mass spectra
can be obtained to observe the molecular ion and characteristic fragments.[4] More
advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
with an Electrospray lonization (ESI) source are also commonly employed for the analysis of
lignans in complex mixtures.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic
analysis of a natural product like (+)-diasyringaresinol.
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Caption: Workflow for isolation and structural elucidation of (+)-diasyringaresinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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